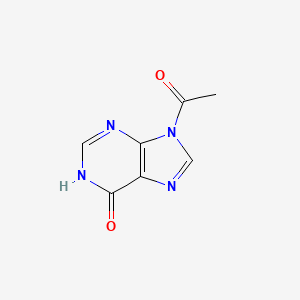![molecular formula C22H19N5O2 B2496685 1-methyl-8-phenethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 879476-01-4](/img/no-structure.png)
1-methyl-8-phenethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-8-phenethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in the late 1990s and has since been extensively studied for its potential therapeutic uses in various neurological and psychiatric disorders.
Wirkmechanismus
1-methyl-8-phenethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione works by selectively blocking the mGluR5 receptor, which is involved in the regulation of synaptic plasticity and the modulation of neurotransmitter release. By blocking this receptor, 1-methyl-8-phenethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can reduce the activity of glutamate, a neurotransmitter that is often overactive in neurological and psychiatric disorders.
Biochemical and Physiological Effects:
1-methyl-8-phenethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been shown to have a number of biochemical and physiological effects, including reducing anxiety-like behavior in animal models, improving cognitive function in patients with Fragile X syndrome, and reducing drug-seeking behavior in animal models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-methyl-8-phenethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is its selectivity for the mGluR5 receptor, which allows for more precise targeting of this receptor compared to other drugs that may affect multiple receptors. However, one limitation of 1-methyl-8-phenethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is its relatively short half-life, which can make it difficult to maintain consistent levels in the body over time.
Zukünftige Richtungen
Future research on 1-methyl-8-phenethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione could focus on developing more stable analogs of the drug that have longer half-lives and better pharmacokinetic properties. Additionally, further studies could investigate the potential therapeutic uses of 1-methyl-8-phenethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in other neurological and psychiatric disorders, as well as its potential use in combination with other drugs for enhanced therapeutic effects.
Synthesemethoden
1-methyl-8-phenethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be synthesized using a variety of methods, including the condensation of 2-amino-3-phenylpropionic acid with 2,6-dichloropurine, followed by N-methylation and cyclization. Another method involves the reaction of 2,6-dichloropurine with 2-phenethylamine, followed by N-phenylation and cyclization.
Wissenschaftliche Forschungsanwendungen
1-methyl-8-phenethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been extensively studied for its potential therapeutic uses in various neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia. It has also been investigated for its potential use in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and autism.
Eigenschaften
CAS-Nummer |
879476-01-4 |
|---|---|
Produktname |
1-methyl-8-phenethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
Molekularformel |
C22H19N5O2 |
Molekulargewicht |
385.427 |
IUPAC-Name |
4-methyl-7-phenyl-6-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C22H19N5O2/c1-25-19-18(20(28)24-22(25)29)27-14-17(16-10-6-3-7-11-16)26(21(27)23-19)13-12-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3,(H,24,28,29) |
InChI-Schlüssel |
SFRJQJXIXVZZCN-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N3C=C(N(C3=N2)CCC4=CC=CC=C4)C5=CC=CC=C5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(2,5-Dichlorophenoxy)ethyl]amine hydrochloride](/img/structure/B2496602.png)
![1-[(E)-[(2-Hydroxyphenyl)methylidene]amino]-2,4,6-triphenylpyridin-1-ium tetrafluoroborate](/img/structure/B2496604.png)
![2-(2,4-dichlorophenoxy)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2496606.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2496608.png)

![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2496617.png)
![6-(2-Methoxyethyl)-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2496618.png)
![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-pyrazol-1-ylmethanone](/img/structure/B2496619.png)

![(2E)-2-[(E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B2496622.png)

![Ethyl (8-((2-(dimethylamino)ethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B2496624.png)
